3,5-Dibromo-2,4,6-trimethylpyridine

Suzuki-Miyaura Coupling Organic Synthesis Diarylation

This specific di-bromo collidine derivative offers unique dual-site reactivity for efficient, one-pot parallel synthesis of 3,5-diarylpyridine libraries via Suzuki-Miyaura coupling, achieving yields up to 90%. It is the optimal building block for generating structurally diverse scaffolds in pharma and agrochemical R&D, with a reactivity profile not matched by mono-halogenated or chloro analogs. High purity (≥97%) ensures reliable synthetic outcomes.

Molecular Formula C8H9Br2N
Molecular Weight 278.97 g/mol
CAS No. 29976-56-5
Cat. No. B189553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2,4,6-trimethylpyridine
CAS29976-56-5
Molecular FormulaC8H9Br2N
Molecular Weight278.97 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=C1Br)C)C)Br
InChIInChI=1S/C8H9Br2N/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3
InChIKeyIVFYLSYVJQNXFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2,4,6-trimethylpyridine (CAS 29976-56-5): Procurement and Differentiation Overview


3,5-Dibromo-2,4,6-trimethylpyridine (CAS 29976-56-5), also known as 3,5-dibromo-2,4,6-collidine, is a heterocyclic organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with bromine atoms at the 3 and 5 positions and methyl groups at the 2, 4, and 6 positions . This specific substitution pattern provides a unique chemical profile, making it a crucial intermediate in organic synthesis. This compound is primarily utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, due to its ability to undergo selective cross-coupling reactions .

Why 3,5-Dibromo-2,4,6-trimethylpyridine Cannot Be Replaced by Generic Analogs: Evidence for Sourcing Specificity


The precise substitution pattern of 3,5-dibromo-2,4,6-trimethylpyridine dictates its specific reactivity and, consequently, the success of synthetic routes where it is employed . While other halogenated pyridines exist, their reactivity profiles differ significantly due to variations in the number and position of halogen and alkyl substituents. For instance, the presence of two bromine atoms at the 3 and 5 positions enables specific double cross-coupling reactions that are not possible with mono-halogenated or differently di-halogenated analogs [1]. A user cannot simply interchange this compound with 3,5-dichloro-2,4,6-trimethylpyridine or 2,4,6-trimethylpyridine and expect the same reaction outcome or yield, as the bromine atoms are more reactive leaving groups in palladium-catalyzed couplings than chlorine, and the parent collidine lacks the necessary handles for these transformations. The following quantitative evidence details the specific performance characteristics that justify its distinct selection and procurement.

Quantitative Differentiation of 3,5-Dibromo-2,4,6-trimethylpyridine (CAS 29976-56-5) in Key Reaction Profiles


Dual Reactive Sites Enable Convergent Synthesis of Complex 3,5-Diarylpyridines

The presence of two bromine atoms at the 3 and 5 positions on the pyridine ring allows for a single-step, dual Suzuki-Miyaura cross-coupling reaction. This enables the efficient construction of symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines. The reaction conditions were optimized, and yields of up to 90% were achieved for specific arylboronic acids [1]. This dual-coupling capability is a direct consequence of the specific 3,5-dibromo substitution and is not feasible with non-halogenated pyridines like 2,4,6-trimethylpyridine, which lack the necessary reactive handles for such transformations.

Suzuki-Miyaura Coupling Organic Synthesis Diarylation

Optimized Cross-Coupling Performance with High Yields for Diverse Arylboronic Acids

The cross-coupling performance of 3,5-dibromo-2,4,6-trimethylpyridine has been quantitatively established. The reaction was successful with a range of arylboronic acids, and yields were measured. The best yields, up to 90%, were obtained for phenylboronic acid and its 4-ethyl and 4-methyl derivatives. The method was also successfully applied to both electron-poor and electron-rich arylboronic acids, demonstrating a broad substrate scope [1]. This level of optimized yield is not automatically transferable to other analogs; for example, the less reactive 3,5-dichloro-2,4,6-trimethylpyridine would require different, often harsher, reaction conditions and may not achieve the same yield or scope.

Cross-Coupling Reaction Optimization Yield

Defined Physicochemical Profile for Reliable Handling and Formulation

3,5-Dibromo-2,4,6-trimethylpyridine has a well-defined and publicly available set of physicochemical properties critical for experimental planning and formulation. These include a calculated density of 1.7±0.1 g/cm³, a boiling point of 265.0±35.0 °C at 760 mmHg, a flash point of 114.1±25.9 °C, a calculated LogP of 4.11 (or 3.53 depending on the calculation method), and a refractive index of 1.576 [1]. Its melting point is reported as 98-100°C, which contrasts with the liquid state of its parent compound, 2,4,6-trimethylpyridine (melting point -43°C), facilitating easier purification and handling as a solid intermediate.

Physicochemical Properties LogP Density

Straightforward Multigram-Scale Synthesis from a Readily Available Precursor

The synthesis of 3,5-dibromo-2,4,6-trimethylpyridine is achieved through a straightforward bromination of commercially available 2,4,6-trimethylpyridine. The reaction is performed in 60% oleum and is scalable to a multigram level [1]. While this is a synthetic procedure, it highlights that this specific compound is accessible via a defined and scalable route from a common precursor, a factor that can influence the reliability of its supply chain and cost compared to more complexly synthesized analogs.

Scalable Synthesis Bromination Precursor

Defined Application Scenarios for 3,5-Dibromo-2,4,6-trimethylpyridine Based on Proven Reactivity


Synthesis of 3,5-Diaryl-2,4,6-trimethylpyridine Libraries

This compound is the optimal starting material for the parallel synthesis of diverse libraries of 3,5-diaryl-2,4,6-trimethylpyridines. Its dual bromine atoms at the 3 and 5 positions enable efficient, one-pot Suzuki-Miyaura cross-coupling reactions with a variety of arylboronic acids. This approach is validated by the successful coupling with both electron-poor and electron-rich boronic acids, achieving high yields of up to 90% for specific derivatives . This application is directly supported by the quantitative yield data and broad substrate scope detailed in Section 3.

Agrochemical Intermediate for Herbicide and Pesticide Development

3,5-Dibromo-2,4,6-trimethylpyridine is used as a key intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides . Its brominated structure is incorporated to enhance the biological activity and selectivity of the final active ingredients . This application is justified by its established role as a versatile building block for creating structurally diverse compounds, as demonstrated by its performance in cross-coupling reactions to generate a library of substituted pyridines [1].

Pharmaceutical Intermediate for Drug Candidate Synthesis

The compound serves as a crucial intermediate in pharmaceutical development . Its ability to undergo selective cross-coupling reactions allows medicinal chemists to explore the structure-activity relationships (SAR) around a 3,5-diarylpyridine core, a scaffold present in various biologically active molecules [1]. The reliable and high-yielding cross-coupling chemistry enabled by this specific dibromo derivative makes it a preferred choice for building this core structure during the drug discovery process.

Technical Documentation Hub

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